2,3,5-Trichlorophenol

Overview

Description

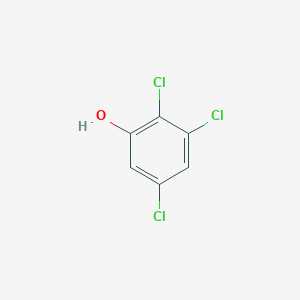

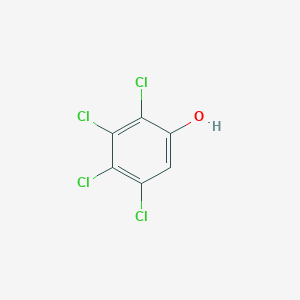

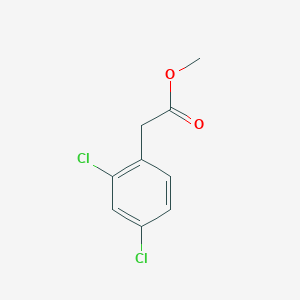

2,3,5-Trichlorophenol belongs to the class of substituted phenol compounds . It is an organochloride of phenol that contains three covalently bonded chlorine atoms . It is widely used in industrial applications such as the synthesis of pesticides, dyes, drugs, plastics, etc .

Synthesis Analysis

Trichlorophenols, including this compound, are produced by electrophilic halogenation of phenol with chlorine . Different isomers of trichlorophenol exist according to which ring positions on the phenol contain chlorine atoms .

Molecular Structure Analysis

The molecular formula of this compound is C6H3Cl3O . Its molecular weight is 197.446 . The IUPAC Standard InChIKey is WWGQHTJIFOQAOC-UHFFFAOYSA-N .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, trichlorophenols are generally produced by electrophilic halogenation of phenol with chlorine .

Physical And Chemical Properties Analysis

This compound appears as long colorless needles or a white chalky solid . It is very hygroscopic and insoluble in water .

Scientific Research Applications

Hydrodechlorination and Catalysis

- Catalytic Hydrodechlorination : A study explored the hydrodechlorination of 2,3,5-trichlorophenol using carbon-supported Pd-Rh catalysts. The catalysts showed varied activity based on the calcination temperature and methanol concentration in methanol/water mixtures (Pozan & Boz, 2008).

Environmental Remediation and Degradation

- Electrochemical Degradation : A novel oxidant, electrochemically generated Ag(OH)4−, was evaluated for degrading pentachlorophenol, with this compound being one of the degradation products. This process showed potential for treating hazardous and recalcitrant organochlorinated pollutants (Zamora-Garcia et al., 2017).

- Photocatalytic Removal : Research on the photocatalytic oxidation of 2,4,6-trichlorophenol using ZnO suggests it could be an effective method for removing this pollutant from water. Operating parameters like initial ZnO doses and substrate concentration were optimized for the highest degradation efficiency (Gaya et al., 2010).

- Wet Oxidative Method for Removal : Fe(III), Co(II), and Ni(II) incorporated MCM41 mesoporous solids were effective catalysts for the oxidation of 2,4,6-trichlorophenol in water, showing promising results for chemical oxidation of chlorophenols (Chaliha & Bhattacharyya, 2008).

Analytical and Detection Methods

- Electrocatalytic Dechlorination : A study on palladium/graphene-Nafion/titanium mesh electrodes demonstrated their effectiveness in the electrocatalytic dechlorination of chlorophenols, including this compound (Ma, Sun, & Hu, 2018).

- Nonenzymatic Electrochemical Detection : A highly sensitive and selective electrochemical sensor based on CuO nanostructures was developed for detecting 2,4,6-trichlorophenol, showcasing a practical approach for monitoring environmental toxicants (Buledi et al., 2021).

Environmental Impact and Toxicity

- Photolytic Degradation and Toxicity : Studies have shown that the photolytic degradation of chlorophenolic substances can lead to products with increased toxicity, highlighting the environmental impact of such transformations (Svenson & Hynning, 1997).

Safety and Hazards

2,3,5-Trichlorophenol is considered hazardous. It may cause histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity among other abnormalities in humans and animals . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Given the widespread presence of chlorophenolic compounds in the environment and their recalcitrance to degradation, there is a need for a clearer understanding of the associated risks and mechanisms of pathogenicity to humans and animals . This will help in the development of more effective strategies for the treatment, disposal, and general management of these compounds .

Mechanism of Action

Target of Action

2,3,5-Trichlorophenol is an organochloride of phenol that contains three covalently bonded chlorine atoms

Mode of Action

It’s known that trichlorophenols are produced by electrophilic halogenation of phenol with chlorine . This suggests that the compound may interact with its targets through a similar mechanism, potentially altering their function through the addition of chlorine atoms.

Biochemical Pathways

Research on bacterial degradation of chlorophenols suggests that enzymes such as cpra3 and cpra5, which catalyze the dechlorination of highly chlorinated phenols, may play a role in the metabolism of this compound .

Pharmacokinetics

Its molecular weight is 197.446 , which may influence its bioavailability and distribution within the body.

Result of Action

Chlorophenols and their derivatives are known to be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the preparation of electrodes for electrocatalytic dechlorination of this compound can be influenced by factors such as Pd2+ concentration, plating solution pH, and electrodeposition time and current .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,3,5-Trichlorophenol are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may be involved in the electrophilic halogenation of phenol with chlorine

Cellular Effects

It has been suggested that this compound may have toxic effects on cells It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can cause morphological changes and reduce cell viability over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High concentrations of urinary this compound have been associated with increased risks of thyroid cancer

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known that this compound can be produced by the electrophilic halogenation of phenol with chlorine

properties

IUPAC Name |

2,3,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGQHTJIFOQAOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026208 | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Long colorless needles or white chalky solid. (NTP, 1992), COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

478 to 480 °F at 760 mmHg (NTP, 1992), 248-253 °C | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), Solubility in water: poor | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.8 | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

933-78-8 | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7DUC2C8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

135 to 138 °F (NTP, 1992), 62 °C | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,5-TRICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0589 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2,3,5-Trichlorophenol impact biological systems?

A1: this compound primarily affects mitochondrial oxidative phosphorylation in target cells. Studies using rat embryonic and maternal liver mitochondria showed that this compound, along with other higher chlorophenols, inhibits ADP phosphorylation and state 4 respiration. [] This disruption of cellular energy production contributes to its toxicity.

Q2: What makes this compound a challenging environmental pollutant?

A2: this compound is considered a recalcitrant pollutant due to its resistance to degradation. While some anaerobic bacteria can dechlorinate it, complete mineralization is challenging. [] This persistence in the environment allows it to bioaccumulate in organisms and pose long-term ecological risks.

Q3: What are the major degradation intermediates of this compound?

A3: Anaerobic degradation of this compound typically results in less chlorinated phenols like 3,5-dichlorophenol and 3-chlorophenol. [, ] The specific pathway and intermediates formed depend on the environmental conditions and microbial community involved.

Q4: How does the position of chlorine atoms affect the biodegradation of chlorophenols?

A4: Studies with Rhodococcus strains revealed that the position of chlorine atoms significantly influences the degradation rate and pathway of chlorophenols. [, ] Generally, para-chlorine removal is favored, followed by ortho-chlorine, with meta-chlorine removal being the slowest.

Q5: Can this compound be completely removed from wastewater?

A5: Yes, studies show that constructed wetlands planted with Canna indica can effectively remove this compound from pulp and paper mill wastewater. [] The removal is achieved through a combination of biodegradation, plant uptake, and adsorption to soil particles.

Q6: What catalytic approaches are effective in degrading this compound?

A6: Palladium-based catalysts, especially Pd/C and Pd-Rh/C, exhibit high activity for the hydrodechlorination of this compound. [, , ] These catalysts promote the removal of chlorine atoms, ultimately leading to less toxic byproducts.

Q7: How does the solvent system impact the catalytic hydrodechlorination of this compound?

A7: Research indicates that methanol/water mixtures enhance the hydrodechlorination rate of this compound over Pd-Rh/C catalysts. [, ] Optimal activity is often observed at a specific methanol concentration, highlighting the importance of solvent selection.

Q8: What role does graphene play in the catalytic degradation of this compound?

A8: Palladium nanoparticles supported on graphene demonstrate promising activity for the hydrodechlorination of chlorophenols, including this compound. [] Graphene provides a large surface area and unique electronic properties that enhance the catalytic performance of palladium nanoparticles.

Q9: What analytical techniques are used to identify and quantify this compound?

A9: Various methods are employed to analyze this compound, including: * Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information and quantification of this compound and its degradation products. [, , , ] * High-Performance Liquid Chromatography (HPLC): Separates and quantifies this compound in complex mixtures. [, , ] * Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for trace analysis in complex matrices like seawater. []

Q10: What are the limitations of current analytical methods for this compound?

A10: Traditional methods may lack the sensitivity required for trace-level detection in environmental samples. Additionally, some methods require extensive sample preparation, increasing analysis time and cost. [, ]

Q11: What is the molecular formula and weight of this compound?

A11: this compound has the molecular formula C6H3Cl3O and a molecular weight of 197.45 g/mol.

Q12: How is computational chemistry used to study this compound?

A12: Computational methods like Density Functional Theory (DFT) help predict the electronic properties, vibrational frequencies, and reactivity of this compound. [] These calculations provide insights into its behavior in various chemical environments.

Q13: How do microorganisms metabolize this compound?

A13: Some anaerobic bacteria, like Desulfitobacterium sp. strain PCE1, can dechlorinate 2,3,5,6-tetrachloro-4-methoxyphenol (a fungal metabolite) to this compound. [] This highlights the potential for microbial activity to contribute to the environmental burden of this compound.

Q14: How does the chlorine substitution pattern affect the toxicity of chlorophenols?

A14: Generally, increasing the number of chlorine atoms on the phenol ring enhances toxicity. [, ] The specific position of chlorine atoms also influences the interaction with biological targets, impacting overall toxicity.

Q15: How does this compound compare to other chlorophenols in terms of its degradation pathway?

A15: The degradation pathway of this compound can differ from other chlorophenols due to the specific position of its chlorine atoms, which can influence the accessibility of dechlorination sites for microorganisms or catalysts. [, ]

Q16: What are the historical milestones in the research of this compound?

A16: Research on this compound has progressed from initial identification and toxicity assessments to understanding its environmental fate, degradation pathways, and development of remediation strategies. The discovery of anaerobic dechlorination and the use of catalytic systems mark significant milestones. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol](/img/structure/B165458.png)